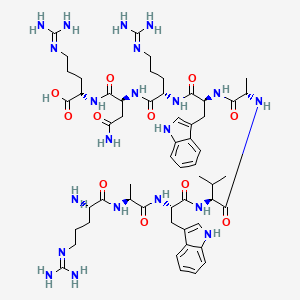
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring, a carboxamide group, and a fluorine atom, among other functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the carboxamide group, and incorporation of the fluorine atom. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the carboxamide group to an amine.
Substitution: The fluorine atom and other functional groups can be substituted with different atoms or groups, leading to the formation of new derivatives with potentially different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups.
科学研究应用
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an active pharmaceutical ingredient (API) or as a precursor in the synthesis of other pharmaceutical compounds.
Materials Science: The compound’s properties could be exploited in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- include other pyrimidine derivatives with different functional groups. Examples include:
1(2H)-Pyrimidinecarboxamide derivatives: Compounds with variations in the carboxamide group or other substituents on the pyrimidine ring.
Fluorinated pyrimidines: Compounds with different positions or numbers of fluorine atoms on the pyrimidine ring.
Thioether-containing pyrimidines: Compounds with different thioether groups attached to the pyrimidine ring.
Uniqueness
The uniqueness of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(3-((3-(butyldimethylsilyl)propyl)thio)propyl)-2,4-dioxo-5-fluoro- lies in its specific combination of functional groups, which may confer unique properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
属性
CAS 编号 |
103579-48-2 |
|---|---|
分子式 |
C17H30FN3O3SSi |
分子量 |
403.6 g/mol |
IUPAC 名称 |
N-[3-[3-[butyl(dimethyl)silyl]propylsulfanyl]propyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C17H30FN3O3SSi/c1-4-5-11-26(2,3)12-7-10-25-9-6-8-19-16(23)21-13-14(18)15(22)20-17(21)24/h13H,4-12H2,1-3H3,(H,19,23)(H,20,22,24) |
InChI 键 |
IHAVOBRDXUOETP-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](C)(C)CCCSCCCNC(=O)N1C=C(C(=O)NC1=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



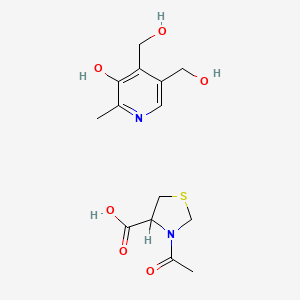


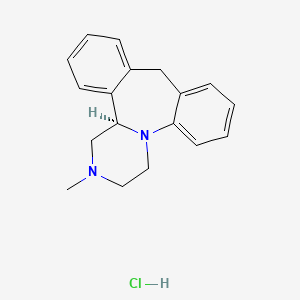
![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)

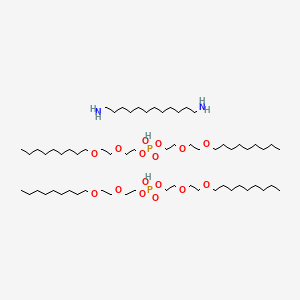
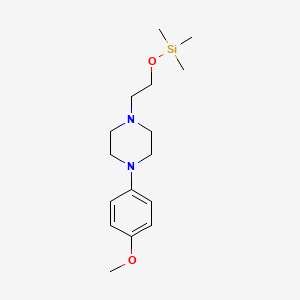
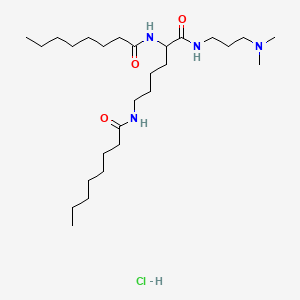
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)

